molecular formula C16H13NO3 B5844829 2-(2-Methoxybenzyl)isoindoline-1,3-dione

2-(2-Methoxybenzyl)isoindoline-1,3-dione

Cat. No.: B5844829
M. Wt: 267.28 g/mol
InChI Key: UPVMTTITQACDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxybenzyl)isoindoline-1,3-dione is a synthetic derivative of the isoindoline-1,3-dione (phthalimide) class, a scaffold recognized for its diverse bioactivity and utility in medicinal chemistry . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the development of novel therapeutic agents. Researchers value this core structure for its potential to interact with various biological targets. The isoindoline-1,3-dione moiety is a known pharmacophore in compounds exhibiting a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects . Specifically, derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery . Some phthalimide analogs have demonstrated activity in experimental models of inflammatory and neuropathic pain, suggesting a complex mechanism that may involve the suppression of pro-inflammatory pathways . This product is intended for research and development purposes in laboratory settings. It is provided as a high-purity compound suitable for use as a chemical intermediate, for biological screening, or for structure-activity relationship (SAR) studies. The presence of the methoxybenzyl substituent offers a site for further chemical modification, allowing researchers to explore a wider chemical space and optimize desired properties. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVMTTITQACDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 2-methoxybenzylamine with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . This method yields the desired compound with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production of 2-(2-Methoxybenzyl)isoindoline-1,3-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of 2-(2-Methoxybenzyl)isoindoline-1,3-dione and their distinguishing features:

Compound Name Substituent/Modification Key Properties/Findings Reference
2-(4-Methoxybenzyl)isoindoline-1,3-dione Methoxy at para position on benzyl Lower steric hindrance; higher synthetic yield (36.6%) compared to ortho derivatives
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione Dichloro substitution on benzyl Enhanced lipophilicity; moderate yield (31.4%)
2-(3,4,5-Trimethoxybenzyl)isoindoline-1,3-dione Triple methoxy groups on benzyl Increased electron density; 67–92% yield
2-(4-Methylbenzyl)isoindoline-1,3-dione Methyl at para position on benzyl Reduced polarity; comparable acetylcholinesterase inhibition to methoxy analogs
2-(2-Fluorobenzyl)isoindoline-1,3-dione Fluoro at ortho position on benzyl Similar size to hydrogen; minimal impact on enzyme inhibition activity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance lipophilicity, while electron-donating groups (e.g., OCH₃) improve solubility .
  • Synthetic Yields : Methoxy-substituted derivatives generally exhibit higher yields (26–36%) compared to halogenated analogs (26–31%) due to favorable reaction kinetics .

Physicochemical Properties

  • Melting Points : Ortho-substituted derivatives (e.g., 2-(2-methoxybenzyl)) typically exhibit lower melting points (150–170°C) than para-substituted analogs (170–195°C) due to reduced crystallinity .
  • Spectral Data :
    • ¹H NMR : Methoxy protons resonate at δ 3.80–3.85 ppm, while aromatic protons in ortho-substituted benzyl groups appear as complex multiplets (δ 6.98–7.36 ppm) .
    • IR : Strong carbonyl stretches at 1700–1780 cm⁻¹ confirm the isoindoline-1,3-dione core .

Q & A

Q. What advanced techniques elucidate solid-state behavior?

  • Methodological Answer :
  • SC-XRD : Resolve crystal packing (e.g., P21 space group, monoclinic system) to identify hydrogen-bonding networks critical for stability .
  • DSC/TGA : Characterize melting points (~180–220°C) and thermal decomposition profiles for formulation studies .

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